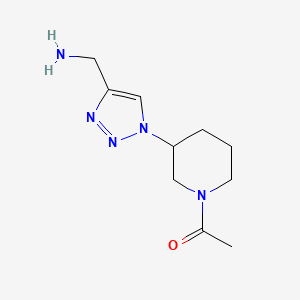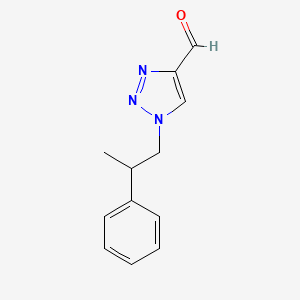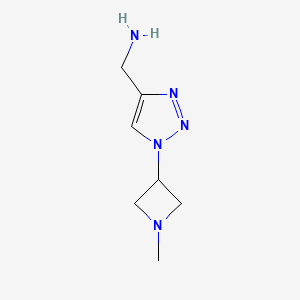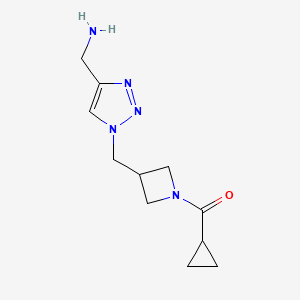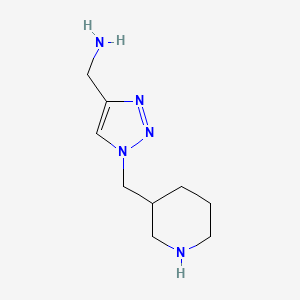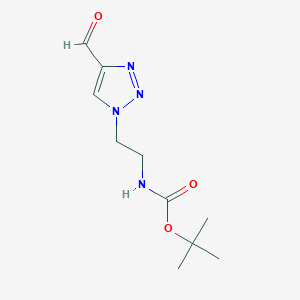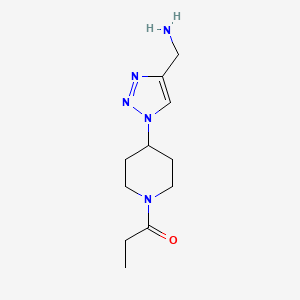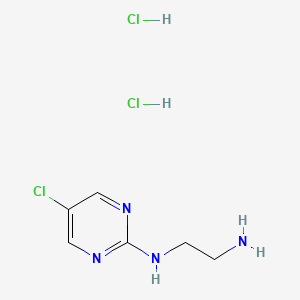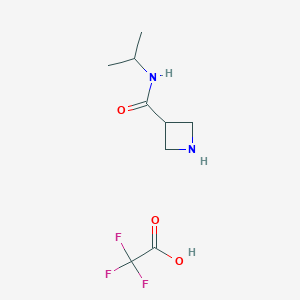
3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a synthetic compound with a variety of applications in the fields of biochemistry and pharmacology. It is a cyclic amide that can be used as a building block for the synthesis of other molecules, and it has been investigated for its potential therapeutic effects in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one and related compounds have been explored for their potential in various scientific research applications, particularly in organic and medicinal chemistry. These compounds often serve as key intermediates or building blocks in the synthesis of bioactive molecules or drugs.
Preparation of β-hydroxy-α-amino Acid : This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Research has shown the use of recombinant d-Threonine aldolase enzymes for the synthesis of chiral β-hydroxy-α-amino acids, which are crucial in drug development processes. This method provides high yield, purity, and selectivity, facilitating easy isolation and downstream utilization (Goldberg et al., 2015).
Glycosidase Inhibitors : Derivatives of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines have been synthesized and evaluated as potential glycosidase inhibitors. These compounds showed moderate inhibition of beta-galactosidase, indicating their potential application in treating disorders related to glycosidase activity (Curtis et al., 2007).
Cu(II) Complexes Formation : The compound has also been involved in studies related to the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines. These complexes have implications in coordination chemistry and potential applications in catalysis and material science (Keypour et al., 2015).
Synthetic Applications
Intercalating Nucleic Acids (INAs) : Derivatives of this compound have been used in the synthesis of INAs, which are of interest due to their potential applications in gene therapy and molecular biology. These compounds can induce stabilization in DNA and RNA structures, which is crucial for various biological processes (Filichev & Pedersen, 2003).
Acylation of Pyrrolidine-2,4-diones : Research has shown that pyrrolidine-2,4-diones, which are closely related to the target compound, can be acylated to produce 3-acyltetramic acids. These reactions are important for the synthesis of various heterocyclic compounds with potential pharmaceutical applications (Jones et al., 1990).
Synthesis of Nucleosides : Enantiomerically pure synthesis of nucleoside analogs using a similar compound as an intermediate has been reported. These nucleoside analogs are evaluated for their antiviral activities, highlighting the compound's role in developing antiviral agents (Oohashi et al., 1998).
Propiedades
IUPAC Name |
3-amino-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)7-4-14(3-6(7)5-15)8(16)1-2-13/h6-7,15H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWQATKEXNEMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCN)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



